N-(6-Methylheptan-2-yl)thietan-3-amine

Description

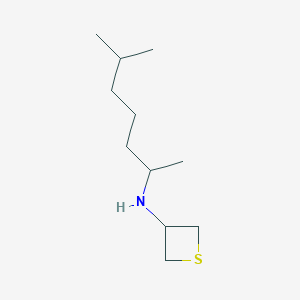

N-(6-Methylheptan-2-yl)thietan-3-amine is a sulfur-containing amine derivative featuring a thietane ring (a four-membered cyclic sulfide) substituted with an amine group at the 3-position and a branched alkyl chain (6-methylheptan-2-yl) at the nitrogen atom. Its molecular formula is C₁₁H₂₃NS, with a molecular weight of 201.37 g/mol.

Synthetic routes to this compound likely involve alkylation of thietan-3-amine with a 6-methylheptan-2-yl halide or analogous electrophilic reagents, as reviewed in methodologies for 3-amino thietane derivatives . The strained thietane ring may require controlled reaction conditions to avoid ring-opening side reactions.

Properties

Molecular Formula |

C11H23NS |

|---|---|

Molecular Weight |

201.37 g/mol |

IUPAC Name |

N-(6-methylheptan-2-yl)thietan-3-amine |

InChI |

InChI=1S/C11H23NS/c1-9(2)5-4-6-10(3)12-11-7-13-8-11/h9-12H,4-8H2,1-3H3 |

InChI Key |

BHXVGNAHJDTSRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)NC1CSC1 |

Origin of Product |

United States |

Chemical Reactions Analysis

N-(6-Methylheptan-2-yl)thietan-3-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(6-Methylheptan-2-yl)thietan-3-amine is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It is used in biochemical studies to understand its interactions with biological molecules.

Medicine: While not used clinically, it is studied for its potential pharmacological properties.

Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

N-(5-Methylhexan-2-yl)thietan-3-amine (CAS: 1881985-27-8)

- Molecular Formula : C₁₀H₂₁NS

- Molecular Weight : 187.35 g/mol

- Key Differences : The shorter 5-methylhexan-2-yl chain reduces lipophilicity (predicted logP ~3.2) compared to the target compound’s longer 6-methylheptan-2-yl group (logP ~3.8). This difference impacts solubility and membrane permeability, with the latter being more suited for crossing the blood-brain barrier .

N-[4-(Dimethylamino)butan-2-yl]thietan-3-amine (CAS: 1863449-74-4)

- Molecular Formula : C₉H₂₀N₂S

- Molecular Weight : 188.34 g/mol

- Key Differences: Incorporation of a dimethylamino group introduces a basic nitrogen, enhancing water solubility at physiological pH. This modification may favor ionic interactions in biological systems, contrasting with the purely lipophilic alkyl chain in the target compound .

N-Methyl-N-(3-thien-2-ylbenzyl)amine (CAS: 859833-20-8)

- Molecular Formula : C₁₂H₁₃NS

- Molecular Weight : 203.30 g/mol

- Such structural variations may influence binding affinities in receptor-targeted applications .

Physicochemical Properties

Preparation Methods

Reductive Amination of Thietan-3-one Derivatives

A widely used method for preparing secondary amines such as this compound is reductive amination of the corresponding thietan-3-one with a primary amine (6-methylheptan-2-ylamine or its precursor). This method involves:

- Reacting thietan-3-one (a ketone at the 3-position of the thietane ring) with the primary amine.

- Using a reducing agent such as magnesium in the presence of acetic acid and a base (e.g., triethylamine) in methanol.

- The reaction proceeds under reflux with controlled addition of acetic acid to facilitate imine formation and subsequent reduction to the secondary amine.

This approach has been demonstrated in analogous systems where cyclohexanone or heptan-3-one was reductively aminated with primary amines to yield N-substituted thietan-3-amines in moderate to good yields (45–72%).

| Component | Example Quantity (mmol) | Role |

|---|---|---|

| Thietan-3-one | 50 | Carbonyl compound |

| Primary amine | 45–50 | Nucleophile for imine formation |

| Magnesium | 225 | Reducing agent |

| Acetic acid | 150–200 | Proton source, facilitates reduction |

| Triethylamine | 150 | Base, neutralizes acid |

| Methanol | 60 mL | Solvent |

Reaction conditions: Reflux for 2–6 hours with gradual addition of acetic acid, followed by workup to isolate the amine as a salt or free base.

Intramolecular Nucleophilic Displacement for Thietane Ring Formation

The thietane ring itself can be constructed via intramolecular nucleophilic displacement reactions starting from precursors such as γ-mercaptoalkanols or halomethyl derivatives. Key steps include:

- Formation of a γ-mercaptoalkanol intermediate from 1,3-diols or halohydrins.

- Cyclization via intramolecular nucleophilic attack of the thiolate anion on a suitable leaving group (e.g., mesylate or halide) to form the thietane ring.

- This method allows the introduction of substituents on the ring and can be adapted to incorporate the 6-methylheptan-2-yl side chain on the nitrogen after ring closure.

Stepwise Nucleophilic Displacements Using Thiourea

Thiourea can be used as a nucleophile in double displacement reactions with dihalogenated precursors to form thietane rings. The process involves:

- Reaction of thiourea with a dihalomethyl compound to form an isothiouronium salt intermediate.

- Base-induced ring closure to yield the thietane ring.

- Subsequent functionalization to introduce the N-substituted amine side chain.

Detailed Reaction Scheme for Preparation

Reductive Amination Protocol (Adapted for this compound)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Thietan-3-one + 6-methylheptan-2-ylamine in MeOH | Formation of imine intermediate |

| 2 | Add triethylamine and acetic acid | Buffering and protonation |

| 3 | Add magnesium powder, reflux for 2–6 hours | Reduction of imine to secondary amine |

| 4 | Workup: acid-base extraction, salt formation or distillation | Isolation of pure this compound |

Alternative Thietane Ring Construction Followed by Amination

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Synthesis of γ-mercaptoalkanol precursor | From 1,3-diol or halohydrin |

| 2 | Intramolecular cyclization using base (e.g., KOH) | Formation of thietane ring |

| 3 | Introduction of 6-methylheptan-2-ylamine via nucleophilic substitution or reductive amination | Formation of N-substituted thietan-3-amine |

Research Findings and Yield Data

| Method | Yield (%) | Notes |

|---|---|---|

| Reductive amination of ketone | 45–72 | Moderate to good yields; reaction time 2–6 h; requires careful control of acid addition |

| Intramolecular nucleophilic displacement | Variable | Efficient ring closure; suitable for diverse substituents; multi-step synthesis |

| Thiourea-mediated displacement | Moderate | Useful for ring formation; requires subsequent amination step |

The reductive amination method is the most direct and commonly used for preparing N-substituted thietan-3-amines, including analogues of this compound, with yields typically around 50–70% under optimized conditions.

Analytical and Purification Notes

- The amine products are often isolated as oxalate or other acid salts to improve stability and crystallinity.

- Purification is typically achieved by vacuum fractional distillation or column chromatography.

- Characterization includes GC purity analysis, NMR spectroscopy, and melting point determination to confirm structure and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.